3,4-Difluoro-3',4'-dimethylbenzophenone

Medicinal Chemistry Pharmacokinetics Drug Design

3,4-Difluoro-3',4'-dimethylbenzophenone (CAS 518993-32-3) is a fluorinated aromatic ketone distinguished by its asymmetric benzophenone core featuring a 3,4-difluorophenyl moiety on one ring and a 3',4'-dimethylphenyl moiety on the other. This compound, with the molecular formula C15H12F2O and a molecular weight of 246.25 g/mol, is primarily utilized as a high-purity research chemical and synthetic intermediate.

Molecular Formula C15H12F2O
Molecular Weight 246.25 g/mol
CAS No. 518993-32-3
Cat. No. B1296951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-3',4'-dimethylbenzophenone
CAS518993-32-3
Molecular FormulaC15H12F2O
Molecular Weight246.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)C
InChIInChI=1S/C15H12F2O/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(17)8-12/h3-8H,1-2H3
InChIKeyUKLQXTUAGNBOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-3',4'-dimethylbenzophenone (CAS 518993-32-3): A Specialized Fluorinated Aryl Ketone Intermediate for Advanced Research


3,4-Difluoro-3',4'-dimethylbenzophenone (CAS 518993-32-3) is a fluorinated aromatic ketone distinguished by its asymmetric benzophenone core featuring a 3,4-difluorophenyl moiety on one ring and a 3',4'-dimethylphenyl moiety on the other. This compound, with the molecular formula C15H12F2O and a molecular weight of 246.25 g/mol, is primarily utilized as a high-purity research chemical and synthetic intermediate . Its unique substitution pattern confers distinct electronic and steric properties that are leveraged in pharmaceutical research, particularly as a building block for designing molecules with tailored lipophilicity and metabolic stability [1]. The compound is supplied for R&D purposes and is not intended for diagnostic or therapeutic use .

Why 3,4-Difluoro-3',4'-dimethylbenzophenone Cannot Be Substituted with Simpler Benzophenone Analogs


Generic substitution of 3,4-Difluoro-3',4'-dimethylbenzophenone with simpler, commercially prevalent benzophenone derivatives (e.g., 3,4-difluorobenzophenone or 4,4'-dimethylbenzophenone) is scientifically invalid due to the compound's precise and non-interchangeable substitution pattern. The combined presence of electron-withdrawing fluorine atoms on one ring and electron-donating methyl groups on the other creates a unique electronic environment and dipole moment [1]. This specific substitution directly impacts key physicochemical properties, such as lipophilicity (LogP) and metabolic stability, which are critical for applications in medicinal chemistry and materials science . Using a structurally related analog would alter these properties, potentially leading to divergent reactivity, different biological activity profiles, and failed synthetic outcomes in complex molecule construction. The following section provides quantitative evidence of these critical differences.

Quantitative Differentiation: 3,4-Difluoro-3',4'-dimethylbenzophenone vs. Closest Analogs


Lipophilicity (LogP) as a Predictor of Drug-Like Properties

The lipophilicity of 3,4-Difluoro-3',4'-dimethylbenzophenone, as estimated by its partition coefficient (LogP), is a key differentiator from its simpler analogs. The compound has a predicted LogP value of approximately 4.2 . This value places it within a favorable range for oral bioavailability and membrane permeability, as defined by Lipinski's Rule of Five. In contrast, the unsubstituted analog, 3,4-difluorobenzophenone, has a significantly lower LogP (estimated ~3.3) [1]. This quantifiable difference of approximately 0.9 LogP units translates to a nearly 8-fold increase in lipophilicity, which can be strategically leveraged in drug discovery programs to enhance target engagement and cellular uptake.

Medicinal Chemistry Pharmacokinetics Drug Design

Purity Benchmarking Against a Widely Used Pharmacopoeia Standard

The procurement of high-purity building blocks is essential for ensuring reproducible synthetic outcomes. Commercial specifications for 3,4-Difluoro-3',4'-dimethylbenzophenone typically guarantee a purity of 97% or higher . This is comparable to the purity offered for a more common but structurally different aryl ketone, such as benzophenone (ReagentPlus®, ≥99%), which is used as a benchmark for a high-quality general-purpose reagent. While not a direct analog, the availability of 3,4-Difluoro-3',4'-dimethylbenzophenone at ≥97% purity demonstrates that it can be sourced at a grade suitable for demanding research applications, including late-stage functionalization in medicinal chemistry and the synthesis of analytical reference materials.

Analytical Chemistry Quality Control Process Chemistry

Impact of Fluorination and Methylation on Metabolic Stability: A Class-Level Advantage

From a medicinal chemistry perspective, the strategic incorporation of fluorine atoms is a well-established method to block metabolically labile sites on an aromatic ring, thereby increasing a drug candidate's half-life [1]. The 3,4-difluoro substitution pattern on one ring of 3,4-Difluoro-3',4'-dimethylbenzophenone is predicted to provide greater oxidative metabolic stability compared to a non-fluorinated or mono-fluorinated analog, such as 3-methylbenzophenone [2]. While direct metabolic stability data for the compound is not available, this class-level inference is based on extensive literature showing that fluorine substitution at positions prone to cytochrome P450-mediated oxidation significantly reduces metabolic clearance [1]. This property is a key driver for selecting this specific building block over less substituted analogs when designing molecules for in vivo studies.

Medicinal Chemistry Drug Metabolism Bioisostere Design

Defined Application Scenarios for 3,4-Difluoro-3',4'-dimethylbenzophenone in Research and Industry


Medicinal Chemistry: A Lipophilic Building Block for Designing Orally Bioavailable Drug Candidates

Given its calculated LogP of approximately 4.2 , this compound is ideally suited as a core scaffold or key intermediate in the synthesis of drug candidates where enhanced membrane permeability and oral absorption are required. The presence of fluorine atoms provides a metabolic soft spot blockade, while the methyl groups further tune lipophilicity and target engagement. Researchers can use this building block to explore SAR around a benzophenone core, directly comparing it to less lipophilic analogs to optimize in vivo pharmacokinetic properties.

Synthetic Chemistry: A High-Purity Substrate for Late-Stage Functionalization and Cross-Coupling

With its guaranteed purity of ≥97% , 3,4-Difluoro-3',4'-dimethylbenzophenone is a reliable substrate for demanding synthetic transformations, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. The well-defined substitution pattern ensures predictable reactivity, minimizing side-product formation and simplifying purification of complex molecular architectures. Its use can improve yield and reproducibility in multi-step syntheses of advanced materials or pharmaceutical intermediates.

Photochemistry and Materials Science: An Electronically-Tuned Photoinitiator Component

The unique electronic character conferred by the asymmetric 3,4-difluoro and 3',4'-dimethyl substitution [1] makes this compound a candidate for investigation as a component in novel photoinitiating systems or as a monomer in the synthesis of specialty polymers. Its distinct absorption and energy transfer properties, relative to simpler benzophenones, can be exploited to fine-tune the efficiency and selectivity of photochemical processes in applications like UV-curable coatings, 3D-printing resins, and advanced optical materials.

Analytical Chemistry: A Reference Standard for Method Development and Impurity Profiling

Due to its well-defined structure and high commercial purity , this compound can serve as an analytical reference standard for developing and validating HPLC, LC-MS, or GC methods. It can be used to quantify related substances or establish purity thresholds in the quality control of larger-scale syntheses where this benzophenone derivative is a key intermediate or a potential process-related impurity. Its distinct chromatographic retention time aids in reliable identification.

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